Ethyl[(4-bromophenyl)sulfonyl]carbamate
Description
Properties
CAS No. |
72856-18-9 |
|---|---|
Molecular Formula |
C9H10BrNO4S |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
ethyl N-(4-bromophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
NGOCYFAMAWQZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(4-bromophenyl)sulfonyl]carbamate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(4-bromophenyl)sulfonyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields ethyl[(4-methoxyphenyl)sulfonyl]carbamate.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Reduction: Reduction can yield sulfoxide derivatives.
Hydrolysis: Hydrolysis results in the formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Ethyl[(4-bromophenyl)sulfonyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl[(4-bromophenyl)sulfonyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl and carbamate groups can form hydrogen bonds and electrostatic interactions. These interactions can inhibit the activity of specific enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Ethyl (4-Bromophenyl) Carbamate (LQM 919)
- Structure : Lacks the sulfonyl group, featuring a direct 4-bromophenyl-carbamate linkage.
- Properties :
- The absence of the sulfonyl group may facilitate metabolic activation, similar to ethyl carbamate (EC), though less potent than vinyl carbamate .
Ethyl (4-Chlorophenyl) Carbamate (LQM 996)
- Structure : Chlorine replaces bromine in the phenyl ring.
- Properties :
- Activity : Demonstrates reduced acaricidal potency compared to LQM 919, highlighting the role of halogen size in target binding .
Vinyl Carbamate
- Structure : Features a vinyl group instead of a sulfonyl or halogenated aryl group.
- Properties :
- Molecular Weight: 101.1 g/mol
- Log Kow: ~0.5 (estimated).
- Activity: Carcinogenicity: 10–50× more potent than ethyl carbamate in inducing lung adenomas and skin tumors in mice due to metabolic conversion to vinyl carbamate epoxide, a DNA-reactive electrophile . Mutagenicity: Direct mutagen in Salmonella assays with liver microsomes; ethyl carbamate lacks this activity .
Ethyl Carbamate (EC)
- Structure : Simplest carbamate (NH₂COOCH₂CH₃).
- Properties :
- Toxicity: Classified as a Group 2A carcinogen (IARC), with MOE (Margin of Exposure) values for Chinese liquor consumers indicating significant risk .
Key Comparative Data
*Estimated Log Kow for this compound based on additive contributions of bromine (+0.99) and sulfonyl (-0.6) groups.
Mechanistic and Functional Insights
- Sulfonyl Group Impact: The sulfonyl moiety in this compound likely reduces metabolic activation compared to EC or vinyl carbamate.
- Halogen Effects : Bromine increases lipophilicity and steric bulk compared to chlorine, which may enhance membrane permeability but reduce metabolic clearance .
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